N-(4-formyl-5-methyl-2-nitrophenyl)acetamide
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Overview
Description
N-(4-formyl-5-methyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H10N2O4. It is characterized by the presence of a formyl group, a methyl group, and a nitro group attached to a phenyl ring, along with an acetamide functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-formyl-5-methyl-2-nitrophenyl)acetamide typically involves the reaction of 4-formyl-5-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-formyl-5-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-formyl-5-methyl-2-nitrobenzoic acid.
Reduction: 4-formyl-5-methyl-2-nitroaniline.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-formyl-5-methyl-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-formyl-5-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2-nitrophenyl)acetamide
- N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
- N-(4-methyl-2-nitrophenyl)acetamide
Uniqueness
N-(4-formyl-5-methyl-2-nitrophenyl)acetamide is unique due to the presence of both a formyl and a nitro group on the same phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
126436-28-0 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-(4-formyl-5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-6-3-9(11-7(2)14)10(12(15)16)4-8(6)5-13/h3-5H,1-2H3,(H,11,14) |
InChI Key |
VDYVXJIUPKHIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
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